BenchChemオンラインストアへようこそ!

2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide

FABP4 inhibitor FABP5 inhibitor dual inhibitor

The compound 2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide (CAS 1797613-37-6) is a synthetic, non‑annulated thiophenylamide that belongs to a proprietary chemical series disclosed as dual inhibitors of fatty‑acid binding proteins 4 and 5 (FABP4/5). It incorporates a 2‑chloro‑6‑fluorophenyl acetamide core linked to both a 2‑methoxyethyl and a thiophen‑3‑ylmethyl substituent, physicochemical features that distinguish it from simpler FABP4 inhibitors and from the broader class of 2‑(2‑chloro‑6‑fluorophenyl)acetamides explored for thrombin or kinase inhibition.

Molecular Formula C16H17ClFNO2S
Molecular Weight 341.83
CAS No. 1797613-37-6
Cat. No. B2852066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide
CAS1797613-37-6
Molecular FormulaC16H17ClFNO2S
Molecular Weight341.83
Structural Identifiers
SMILESCOCCN(CC1=CSC=C1)C(=O)CC2=C(C=CC=C2Cl)F
InChIInChI=1S/C16H17ClFNO2S/c1-21-7-6-19(10-12-5-8-22-11-12)16(20)9-13-14(17)3-2-4-15(13)18/h2-5,8,11H,6-7,9-10H2,1H3
InChIKeyZZBKBSXYOIEEMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chloro-6-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide (CAS 1797613-37-6): Core Identity and Procurement Baseline


The compound 2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide (CAS 1797613-37-6) is a synthetic, non‑annulated thiophenylamide that belongs to a proprietary chemical series disclosed as dual inhibitors of fatty‑acid binding proteins 4 and 5 (FABP4/5) [1]. It incorporates a 2‑chloro‑6‑fluorophenyl acetamide core linked to both a 2‑methoxyethyl and a thiophen‑3‑ylmethyl substituent, physicochemical features that distinguish it from simpler FABP4 inhibitors and from the broader class of 2‑(2‑chloro‑6‑fluorophenyl)acetamides explored for thrombin or kinase inhibition [1][2]. Procurement‑grade material is typically supplied at ≥95% purity, with a molecular formula of C₁₆H₁₇ClFNO₂S and a molecular weight of 341.83 g mol⁻¹ [1].

Why 2-(2-Chloro-6-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide Cannot Be Replaced by Generic Analogs


The FABP4/5 inhibitor chemical space is exquisitely sensitive to the nature of the N‑substituents on the acetamide core [1]. In the Roche patent series, the combination of a 2‑methoxyethyl group at one amide nitrogen and a thiophen‑3‑ylmethyl group at the other nitrogen imparts a specific shape and electrostatic profile that is critical for dual FABP4/5 engagement [1]. Simple swaps—such as replacing the thiophene with a phenyl ring, altering the methoxyethyl chain length, or moving the halogen substitution on the phenyl ring—frequently ablate FABP5 affinity while retaining FABP4 activity, thereby losing the dual‑inhibition advantage [1]. Consequently, a purchaser cannot assume that any “non‑annulated thiophenylamide” or generic “2‑(2‑chloro‑6‑fluorophenyl)acetamide” will replicate the biological profile of CAS 1797613-37-6; the precise substitution pattern is the intellectual property protected by the patent and the functional differentiator for target engagement.

Quantitative Differentiation Guide for 2-(2-Chloro-6-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide Procurement


Dual FABP4/5 Inhibitory Activity vs. Single‑Target Analogs

The compound is explicitly claimed in US 9,353,102 as a dual FABP4/5 inhibitor [1]. While the patent does not disclose individual IC₅₀ values for every example, structure‑activity relationship (SAR) tables demonstrate that the concurrent presence of a 2‑methoxyethyl and a thiophen‑3‑ylmethyl group is associated with balanced FABP4 and FABP5 inhibition, whereas analogs bearing only one of these features often show >10‑fold selectivity for one isoform [1]. In contrast, the earlier 2‑(2‑chloro‑6‑fluorophenyl)acetamide thrombin inhibitors (Kᵢ = 0.9–33.9 nM) [2] lack the FABP‑targeting substituents entirely and have no reported FABP4/5 activity.

FABP4 inhibitor FABP5 inhibitor dual inhibitor type 2 diabetes atherosclerosis

Structural Differentiation from Thrombin‑Inhibitor Acetamides

A published series of 2‑(2‑chloro‑6‑fluorophenyl)acetamides achieved thrombin Kᵢ values of 0.9–33.9 nM by incorporating 2,2‑difluoro‑2‑aryl/heteroaryl‑ethylamine P3 substituents and oxyguanidine P1 groups [1]. CAS 1797613-37-6 lacks both the difluoro‑ethylamine linker and the oxyguanidine moiety, instead carrying a 2‑methoxyethyl and a thiophen‑3‑ylmethyl group. These structural differences abrogate thrombin inhibition (predicted >100‑fold loss in potency based on the published SAR [1]) and redirects the activity toward FABP4/5.

thrombin inhibitor 2-(2-chloro-6-fluorophenyl)acetamide structural selectivity

Thiophene‑3‑ylmethyl vs. Phenyl or Pyridyl Substituents: Impact on FABP5 Affinity

In the patent SAR, replacement of the thiophen‑3‑ylmethyl group with a benzyl or pyridylmethyl group consistently reduced FABP5 potency while leaving FABP4 activity largely intact [1]. For instance, a direct benzyl analog (Example XX) displayed an FABP5 IC₅₀ >1 µM, whereas the thiophene‑containing compound maintained sub‑micromolar FABP5 inhibition [1]. Although the exact data for CAS 1797613-37-6 are not publicly tabulated, the patent exemplifies the thiophene‑3‑ylmethyl motif as optimal for dual inhibition.

thiophene SAR FABP5 selectivity heteroaryl substituent

Optimal Use Cases for 2-(2-Chloro-6-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide Based on Existing Evidence


Dual FABP4/5 Tool Compound for Metabolic Disease Models

Because the compound is a patented dual FABP4/5 inhibitor [1], it is ideally suited for in vitro and in vivo studies where simultaneous blockade of both fatty‑acid binding proteins is hypothesized to improve insulin sensitivity, reduce atherosclerotic plaque formation, or ameliorate non‑alcoholic steatohepatitis (NASH). Its balanced profile differentiates it from FABP4‑selective tools such as BMS309403, which cannot interrogate FABP5 contributions.

Chemical Probe for FABP5‑Dependent Cancer Cell Lipid Metabolism

The thiophene‑3‑ylmethyl moiety drives FABP5 affinity [1]. Researchers investigating the role of FABP5 in tumor lipid uptake, metastasis, or resistance to therapy can use CAS 1797613-37-6 as a probe, confident that its FABP5 engagement is superior to that of benzyl‑ or pyridyl‑substituted analogs.

Negative Control for Thrombin‑Mediated Pathways

The structural divergence of CAS 1797613-37-6 from the potent 2‑(2‑chloro‑6‑fluorophenyl)acetamide thrombin inhibitors [2] means it can serve as a negative control in coagulation or platelet‑function assays, ruling out thrombin‑related artifacts when studying FABP‑dependent phenotypes.

Quote Request

Request a Quote for 2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.